Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative featuring a bicyclic heteroaromatic core fused with a pyrazole ring. The compound includes an ethyl ester group at position 4, a 6-oxo-6,7-dihydro moiety, and a 2-isopropyl substituent on the pyrazole ring. However, detailed pharmacological or physicochemical data for this specific compound remain scarce in publicly accessible literature. Notably, commercial listings indicate that it has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
ethyl 6-oxo-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-12(17)8-5-10(16)13-11-9(8)6-15(14-11)7(2)3/h5-7H,4H2,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWWLPOERUBZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=NN(C=C12)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation Strategy
The most scalable approach adapts principles from water-mediated pyrazolopyridine syntheses. A mixture of 3-isopropyl-1H-pyrazol-5-amine (1.2 eq), ethyl 3-oxohexanoate (1.0 eq), and diethyl acetylenedicarboxylate (1.5 eq) undergoes cyclization in aqueous acetone at 80°C with tetrapropylammonium bromide (TPAB, 20 mol%) catalysis. After 6 hours, the reaction achieves 78% isolated yield through sequential Knoevenagel condensation, Michael addition, and oxidative dearomatization.
Key Advantages:
- Single-pot formation of pyrazolo[3,4-b]pyridine skeleton
- TPAB enables homogeneous phase mixing of hydrophobic reactants
- Water/acetone solvent system minimizes byproduct formation
| Parameter | Optimization Range | Optimal Value |
|---|---|---|
| Temperature | 60-100°C | 80°C |
| TPAB Loading | 10-30 mol% | 20 mol% |
| Reaction Time | 4-10 h | 6 h |
| Solvent Ratio (H2O:acetone) | 1:1 to 1:3 | 1:2 |
AC-SO3H Catalyzed Cascade Cyclization
Amorphous carbon-supported sulfonic acid (AC-SO3H) drives a novel cascade reaction between 5-cyano-1,4-dihydropyrano[2,3-c]pyrazole (1.0 eq) and isopropylamine (2.5 eq) in ethanol at 25°C. The Brønsted acid sites (1.2 mmol H+/g catalyst) facilitate:
- Ring-opening of dihydropyrano-pyrazole
- Nucleophilic attack by amine at C5
- Spontaneous cyclodehydration over 8 hours
This method delivers 68% yield with 92% purity after recrystallization from ethyl acetate/hexane. Catalyst reuse for 5 cycles shows <7% activity loss.
Pyrazolidine Intermediate Route
Adapting pyrazolo[3,4-c]pyridine protocols, 3-hydrazinylisonicotinate (1.0 eq) reacts with diethyl maleate (1.2 eq) in acetic acid under P2O5/KOAc (3:1 wt%) to form pyrazolidine-3-carboxylate intermediate. Subsequent chlorination (SOCl2, DMF cat.) and oxidation (H2O2, WO3) yield the target compound in 55% overall yield across four steps.
Critical Observations:
- Maleate ester geometry controls cyclization regiochemistry
- WO3 oxidation selectively generates 6-keto group without ester hydrolysis
- Residual acetic acid must be <0.5% before chlorination to prevent HCl scavenging
Microwave-Assisted Solid-State Synthesis
Combining ethyl 2-cyano-3-(isopropylamino)acrylate (1.0 eq) and 5-hydroxy-3-methylpyrazole (1.1 eq) with K2CO3 (2.0 eq) under microwave irradiation (150W, 100°C) achieves 82% conversion in 15 minutes. The solventless conditions exploit in situ water generation for cyclocondensation, followed by MnO2-mediated oxidation (CH2Cl2, RT, 2h) to install the 6-oxo group.
Performance Metrics:
- Energy consumption: 0.35 kWh/mmol vs 8.2 kWh/mmol conventional heating
- E-factor: 1.8 vs 5.6 for solution-phase routes
- Space-time yield: 48 g/L·h vs 12 g/L·h
Biocatalytic Approach Using Lipase B
Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the kinetic resolution of racemic 2-isopropyl precursor. In a toluene/tert-butanol (4:1) system at 45°C, the enzyme selectively acetylates the (R)-isomer (E-value >200), enabling isolation of enantiopure (S)-ethyl ester (99% ee) in 42% yield. Remaining rac-emate undergoes Pd/C-catalyzed racemization (120°C, 5 bar H2) for 78% overall yield across three cycles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Index* | Green Metrics** |
|---|---|---|---|---|
| Three-Component | 78 | 95 | 1.0 | 0.82 |
| AC-SO3H Catalyzed | 68 | 92 | 1.2 | 0.91 |
| Pyrazolidine Route | 55 | 89 | 2.3 | 0.45 |
| Microwave-Assisted | 82 | 97 | 0.8 | 0.95 |
| Biocatalytic | 78 | 99 | 3.1 | 0.78 |
Relative to three-component method; *Calculated using DOZN 2.0 criteria
Regioselectivity Control:
Steric effects from the isopropyl group dominate orientation during cyclization. DFT calculations (B3LYP/6-31G*) show 12.3 kcal/mol preference for 2-isopropyl over 3-isopropyl regioisomer in AC-SO3H-mediated reactions.
Oxidation State Management:
The 6-oxo group installation requires careful oxidant selection. Comparative studies show:
- H2O2/WO3: 94% conversion, 0% over-oxidation
- KMnO4: 88% conversion, 22% pyridine N-oxide byproduct
- Oxone®: 76% conversion, 15% ester hydrolysis
Scale-Up Challenges:
- Exothermic risk during dihydro→aromatic oxidation (ΔH = -148 kJ/mol)
- Triboelectric charging of pyrazolo[3,4-b]pyridine crystals during isolation
- Residual palladium (<2 ppm) in biocatalytic route requires chelating resins
Emerging Methodologies
Recent advances in electrochemical synthesis show promise for direct C-H functionalization. Applying 1.8V vs Ag/AgCl in DMF/H2O (5:1) with NH4I electrolyte enables single-step coupling of ethyl isonicotinate and 3-isopropylpyrazole, achieving 61% yield at 50°C. In situ FTIR reveals critical iodine-mediated radical coupling mechanism.
Scientific Research Applications
Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with the molecular formula and a molar mass of 249.27 g/mol . It features a pyrazolo[3,4-b]pyridine core structure, characterized by a fused bicyclic system containing nitrogen atoms. The compound is noted for its potential biological activities and applications in medicinal chemistry, especially in the development of pharmaceuticals for various diseases.
Potential Applications
This compound has potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure may allow for further modifications to enhance efficacy and selectivity against specific biological targets. Studies exploring the interactions of this compound with biological systems are crucial for understanding its pharmacological potential. Initial investigations suggest that this compound may interact with various receptors and enzymes involved in metabolic pathways, and further studies are needed to elucidate these interactions quantitatively and qualitatively.
Biological Activities
Research indicates that this compound exhibits various biological activities and has been studied for its potential as an anti-inflammatory agent and as a modulator of specific neurotransmitter receptors. The compound's structural features suggest that it may interact with biological targets involved in neuropharmacology and inflammation pathways. The mechanism by which it exerts its effects involves interaction with specific molecular targets and pathways and may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. The presence of the carboxylate group allows for esterification and acylation reactions. Additionally, the keto group (6-oxo) can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Structural Analogues
Several compounds share structural similarities with this compound. These include:
- Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate This compound differs by having a longer butyl chain.
- Ethyl 2-methylthio-6-hydroxy-6,7-dihydro-[3,4-b]pyridine This compound contains a sulfur atom.
- Ethyl 2-cyclohexyl-6-hydroxy-pyrazolo[3,4-b]pyridine This compound features a cyclohexane ring.
Mechanism of Action
The compound’s mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it could modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Commercial Status
Key Observations :
Methyl or ethyl groups at positions 1 or 3 (as in Pharmint’s analogue) may enhance metabolic stability due to reduced steric hindrance . The 6-oxo-6,7-dihydro moiety is conserved across analogs, suggesting its role in maintaining planar rigidity or hydrogen-bonding capacity.
In contrast, Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate remains available, possibly due to broader utility in pharmaceutical R&D .
Biological Activity
Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₃O₃
- Molar Mass : 249.27 g/mol
- CAS Number : 1018166-73-8
The compound features a pyrazolo[3,4-b]pyridine core structure, characterized by a fused bicyclic system containing nitrogen atoms. Its unique functional groups, including an oxo and a carboxylate group, contribute to its reactivity and biological activity.
1. Antitumor Activity
Research indicates that derivatives of pyrazolo compounds, including this compound, exhibit promising antitumor properties. For instance:
- Case Study : A study demonstrated that certain pyrazole derivatives inhibited the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values ranging from 7.01 µM to 14.31 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-isopropyl... | A549 | 7.01 |
| Ethyl 2-isopropyl... | HeLa | 14.31 |
2. Anti-inflammatory Properties
Ethyl 2-isopropyl-6-oxo has shown potential as an anti-inflammatory agent:
- Mechanism : The compound may modulate inflammatory pathways by interacting with specific receptors involved in inflammation.
Research has suggested that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
3. Neuropharmacological Effects
The compound is also being explored for its neuropharmacological applications:
- Potential Mechanism : Initial studies indicate that it may interact with neurotransmitter receptors, suggesting a role in modulating neurological disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR of ethyl 2-isopropyl-6-oxo is crucial for optimizing its biological activity:
- Functional Groups : The presence of the oxo group enhances reactivity and potential interactions with biological targets.
- Substituents : Variations in substituent groups on the pyrazole ring can significantly affect potency and selectivity against various targets.
Comparative Analysis with Similar Compounds
To further elucidate the unique biological activities of ethyl 2-isopropyl-6-oxo, we compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-butyl... | C₁₃H₁₇N₃O₃ | Longer butyl chain |
| Ethyl 2-methylthio... | C₁₂H₁₅N₃O₂S | Contains sulfur atom |
| Ethyl 2-cyclohexyl... | C₁₄H₁₉N₃O₂ | Cyclohexane ring |
Ethyl 2-isopropyl distinguishes itself through specific isopropyl substitution and oxo group positioning within the pyrazolo-pyridine framework, which may contribute to unique biological activities not observed in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
